ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate
Overview
Description
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C11H9N3O5S and a molecular weight of 295.27 g/mol This compound is characterized by the presence of a benzothiazole ring substituted with a nitro group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves the condensation of 2-aminobenzenethiol with ethyl oxalyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl (6-amino-1,3-benzothiazol-2-yl)aminoacetate, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate can be compared with other benzothiazole derivatives, such as:
Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)aminoacetate: Similar structure but with an ethoxy group instead of a nitro group.
Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate: Contains a methyl group instead of a nitro group.
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S/c1-2-19-10(16)9(15)13-11-12-7-4-3-6(14(17)18)5-8(7)20-11/h3-5H,2H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILSSCNFHBUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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